molecular formula C5H5NO2S2 B1488112 METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE CAS No. 885685-70-1

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE

Cat. No.: B1488112
CAS No.: 885685-70-1
M. Wt: 175.2 g/mol
InChI Key: GRXUJEOECCTYLG-UHFFFAOYSA-N
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Description

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is an organic compound with the molecular formula C5H5NO2S2. It is a sulfur-containing heterocyclic compound, characterized by the presence of a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions are mild, and the process yields the desired compound efficiently.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The thiol group in the compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzothiazole
  • 2-Aminothiazole
  • 2-Mercaptoimidazole

Uniqueness

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is unique due to its specific structure, which combines a thiazole ring with a carboxylic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-6-5(9)10-3/h2H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXUJEOECCTYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728466
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885685-70-1
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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